3-Isopropylpiperidin-4-one

Übersicht

Beschreibung

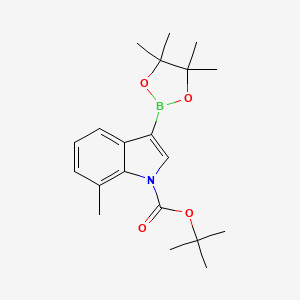

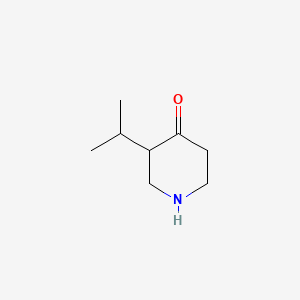

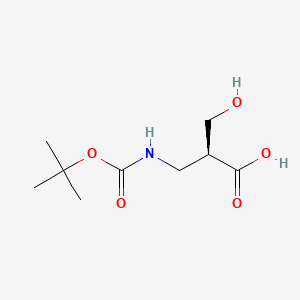

3-Isopropylpiperidin-4-one is a synthetic compound of the piperidine class. It is a white to yellow solid with a molecular weight of 177.67 . The IUPAC name for this compound is 3-isopropylpiperidin-4-one hydrochloride .

Synthesis Analysis

A series of 2,6-diaryl-3-methyl-4-piperidones, which are similar to 3-Isopropylpiperidin-4-one, were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .Molecular Structure Analysis

The molecular formula of 3-Isopropylpiperidin-4-one is C8H15NO . The InChI code for this compound is 1S/C8H15NO.ClH/c1-6(2)7-5-9-4-3-8(7)10;/h6-7,9H,3-5H2,1-2H3;1H .Chemical Reactions Analysis

Piperidines, including 3-Isopropylpiperidin-4-one, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

3-Isopropylpiperidin-4-one is a white to yellow solid . It has a molecular weight of 177.67 . The storage temperature for this compound is 2-8°C .Wissenschaftliche Forschungsanwendungen

Pharmacological Research

3-Isopropylpiperidin-4-one: is a piperidine derivative, a class of compounds that are crucial in the development of pharmaceuticals due to their presence in over twenty classes of drugs . Its structure allows for various substitutions, making it a versatile intermediate in drug synthesis. The compound’s derivatives have shown promise in analgesic , antihypertensive , and central nervous system depressant activities .

Antimicrobial Activity

Piperidin-4-one derivatives, including those substituted with isopropyl groups, have been studied for their antibacterial and antifungal properties. They serve as templates for designing potent antimicrobial agents through modification or derivatization .

Material Science

In material science, 3-Isopropylpiperidin-4-one can be utilized as a building block for creating organic compounds with specific physical properties. Its role in synthesizing ketones and other heterocyclic compounds is significant for developing new materials with desired characteristics .

Environmental Science

The compound’s derivatives have been explored as corrosion inhibitors in mild steel, particularly in acidic mediums. Studies have shown that they can form protective layers on metal surfaces, thus preventing corrosion and extending the lifespan of metal structures .

Biochemistry

In biochemistry, 3-Isopropylpiperidin-4-one plays a role in understanding the interaction of small molecules with biological systems. Its derivatives have been reported to possess various pharmacological activities, which are crucial for developing new therapies for diseases like cancer and HIV .

Analytical Chemistry

This compound is also important in analytical chemistry, where it may be used as a standard or reagent in chromatographic methods such as HPLC and LC-MS to identify and quantify substances within a mixture .

Safety And Hazards

Zukünftige Richtungen

Piperidines, including 3-Isopropylpiperidin-4-one, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . These compounds could be used as a template for the future development through modification or derivatization to design more potent antimicrobial agents .

Eigenschaften

IUPAC Name |

3-propan-2-ylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6(2)7-5-9-4-3-8(7)10/h6-7,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVHMFOBWBIFIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677458 | |

| Record name | 3-(Propan-2-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropylpiperidin-4-one | |

CAS RN |

150668-81-8 | |

| Record name | 3-(Propan-2-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Bromoethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595810.png)

![5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B595820.png)